molecular formula C25H23N3O4 B11449608 N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11449608
M. Wt: 429.5 g/mol
InChI Key: YJSALCGFZZYCAN-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core, followed by the introduction of the phenethyl and methoxybenzyl groups. Common synthetic routes may involve:

    Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of the Phenethyl Group: This step often involves Friedel-Crafts acylation followed by reduction.

    Attachment of the Methoxybenzyl Group: This can be done using nucleophilic substitution reactions with appropriate methoxybenzyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazoline core or the phenethyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzyl or phenethyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides (e.g., methoxybenzyl chloride) and catalysts (e.g., palladium on carbon) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific quinazoline core structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H23N3O4/c1-32-22-10-6-5-9-19(22)16-26-23(29)18-11-12-20-21(15-18)27-25(31)28(24(20)30)14-13-17-7-3-2-4-8-17/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,31)

InChI Key

YJSALCGFZZYCAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4

Origin of Product

United States

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